

# An In-depth Technical Guide to 4-(Methylthio)quinazoline

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## Compound of Interest

Compound Name: 4-(Methylthio)quinazoline

Cat. No.: B15071270

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CAS Number: 13182-59-7

This technical guide provides a comprehensive overview of **4-(Methylthio)quinazoline**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer agent.

## Physicochemical Properties

**4-(Methylthio)quinazoline**, with the chemical formula  $C_9H_8N_2S$ , is a quinazoline derivative characterized by a methylthio group substituted at the 4-position of the quinazoline ring.<sup>[1]</sup> This structural feature plays a significant role in its chemical reactivity and biological activity.

Property	Value	Source
CAS Number	13182-59-7	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> S	[1]
Molecular Weight	176.24 g/mol	[1]
IUPAC Name	4-(methylsulfanyl)quinazoline	[1]
SMILES	<chem>CSC1=NC=NC2=CC=CC=C21</chem>	[1]
InChI	InChI=1S/C9H8N2S/c1-12-9-7-4-2-3-5-8(7)10-6-11-9/h2-6H,1H3	[1]
InChIKey	COABNVNLVJLMAS-UHFFFAOYSA-N	[1]

## Synthesis

The synthesis of **4-(methylthio)quinazoline** and its derivatives can be achieved through various synthetic routes. A common and effective method involves the nucleophilic aromatic substitution of a leaving group, such as a halogen, at the 4-position of the quinazoline ring with a methylthiolate source.

## Experimental Protocol: Synthesis of 4-(Methylthio)quinazoline from 4-Chloroquinazoline

This protocol is a representative method based on general procedures for the synthesis of 4-alkyl(aryl)thioquinazoline derivatives.[2]

Materials:

- 4-Chloroquinazoline
- Sodium thiomethoxide (Sodium methanethiolate)
- Anhydrous N,N-Dimethylformamide (DMF)

- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- To a solution of 4-chloroquinazoline (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium thiomethoxide (1.2 mmol).
- Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, pour the mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
- Wash the combined organic layers with brine solution (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-(methylthio)quinazoline**.

#### Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Biological Activity and Mechanism of Action

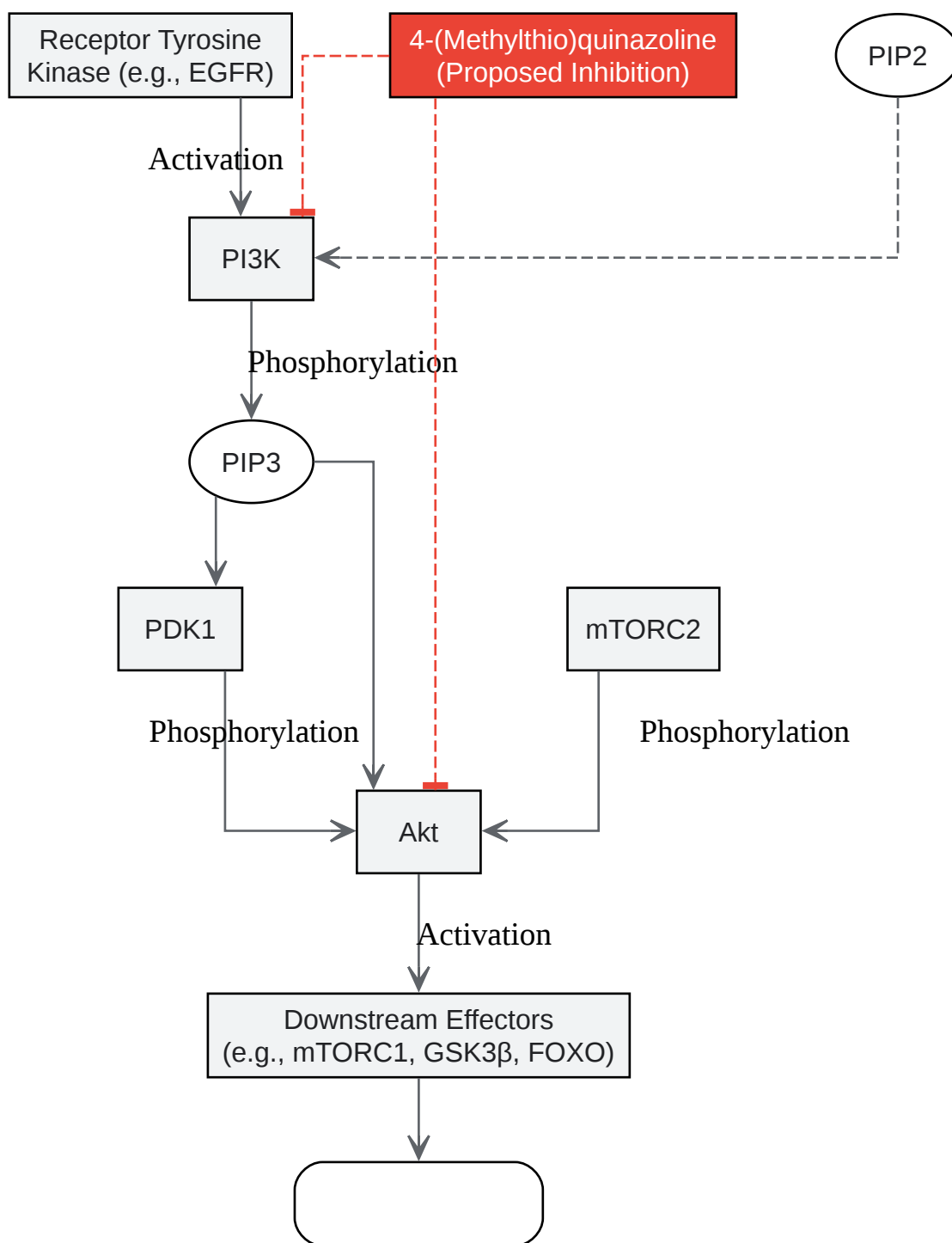
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[3] The introduction of a methylthio group at the 4-position can modulate the biological activity of the quinazoline scaffold.

## Anticancer Activity

Numerous studies have highlighted the potential of quinazoline derivatives as anticancer agents.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

### Inhibition of EGFR and PI3K/Akt Signaling Pathways:

The epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway are crucial for cell growth, proliferation, and survival.[7][8][9][10] Aberrant activation of these pathways is a hallmark of many cancers. Quinazoline-based compounds have been developed as potent inhibitors of EGFR tyrosine kinase and the PI3K/Akt pathway.[2][7][8][11][12][13][14][15] The 4-anilinoquinazoline scaffold, for instance, is a well-known pharmacophore for EGFR inhibition.[12] While direct studies on **4-(methylthio)quinazoline** are limited, its structural similarity to other active quinazolines suggests it may also target these pathways.



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Caption: Proposed inhibition of the PI3K/Akt signaling pathway by **4-(Methylthio)quinazoline**.

## Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.<sup>[4][16]</sup>

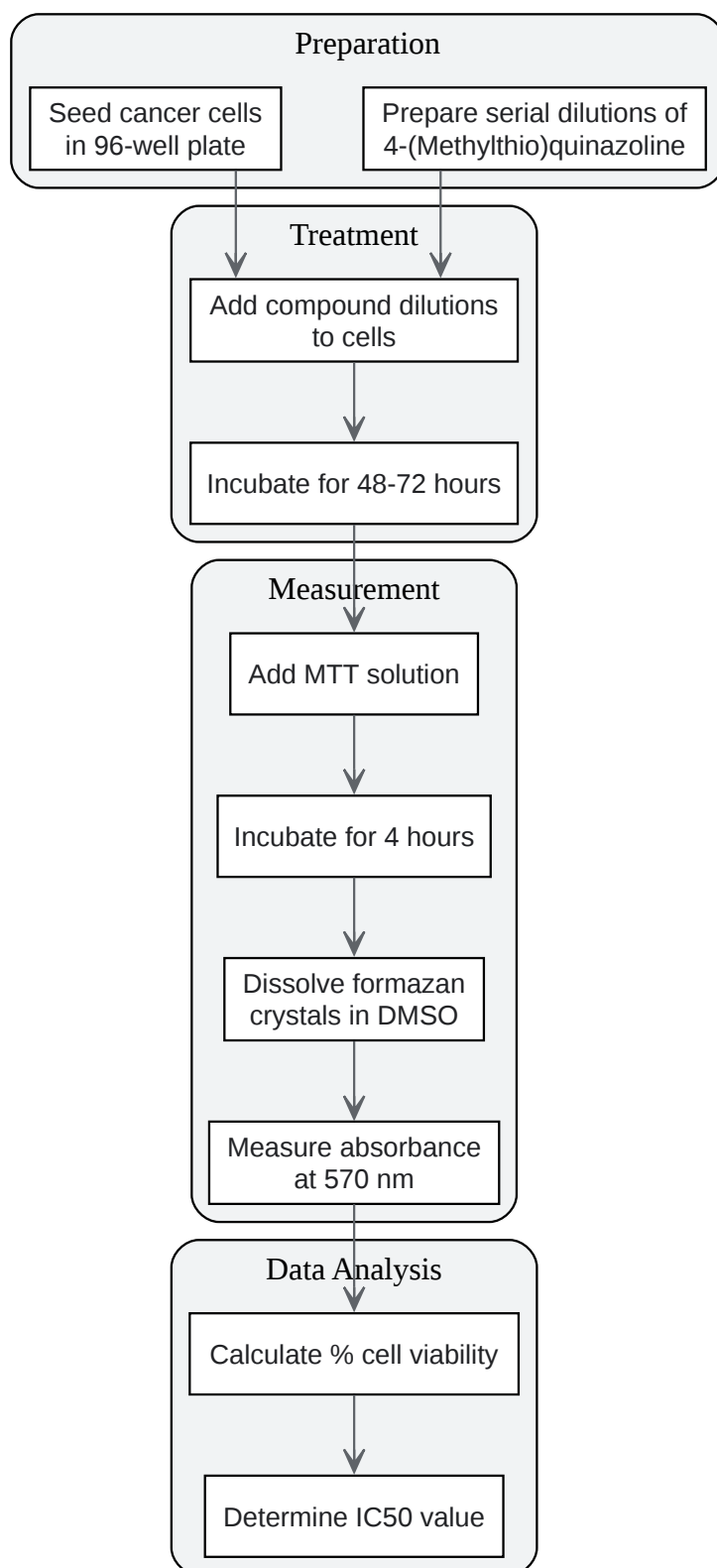
### Materials:

- Cancer cell line (e.g., MCF-7, A549)
- Complete growth medium (e.g., DMEM with 10% FBS)
- **4-(Methylthio)quinazoline** (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well microplates
- Microplate reader

### Procedure:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete growth medium and incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare serial dilutions of **4-(methylthio)quinazoline** in the complete growth medium. The final concentration of DMSO should not exceed 0.1%.
- After 24 hours, remove the medium from the wells and add 100  $\mu$ L of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- After the incubation period, add 20  $\mu\text{L}$  of MTT solution to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 150  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the  $\text{IC}_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).



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Caption: General workflow for an in vitro MTT cytotoxicity assay.



## Conclusion

**4-(Methylthio)quinazoline** is a molecule of significant interest within the broader class of quinazoline derivatives. Its synthesis is accessible through established chemical methodologies. While further research is required to fully elucidate its specific biological targets and mechanism of action, the existing body of knowledge on related quinazoline compounds suggests its potential as a modulator of key signaling pathways implicated in cancer. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of **4-(methylthio)quinazoline** and its analogs.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(Methylthio)quinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15071270#4-methylthio-quinazoline-cas-number]

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